molecular formula C21H36N6O9 B14171618 L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline CAS No. 922492-92-0

L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline

Cat. No.: B14171618
CAS No.: 922492-92-0
M. Wt: 516.5 g/mol
InChI Key: FQEKJHAKOQKTSI-BCBCSNLJSA-N
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Description

L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline is a peptide compound with the molecular formula C21H36N6O9 and a molecular weight of 516.54534 g/mol . This compound is composed of five amino acids: valine, glycine, serine, threonine, and proline, linked together in a specific sequence. Peptides like this compound play crucial roles in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin support. Each subsequent amino acid (threonine, glycine, serine, glycine, and valine) is added stepwise through a series of coupling and deprotection reactions. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of peptide bonds can produce amines .

Scientific Research Applications

L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycyl-L-seryl-L-leucine: Similar in structure but contains leucine instead of threonine.

    L-Valylglycyl-L-valyl-L-prolylglycine: Contains valine and proline but lacks serine and threonine.

    Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: A more complex peptide with additional amino acids.

Uniqueness

L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both serine and threonine, which contain hydroxyl groups, allows for unique interactions and reactivity compared to similar peptides .

Properties

CAS No.

922492-92-0

Molecular Formula

C21H36N6O9

Molecular Weight

516.5 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H36N6O9/c1-10(2)16(22)19(33)24-7-14(30)25-12(9-28)18(32)23-8-15(31)26-17(11(3)29)20(34)27-6-4-5-13(27)21(35)36/h10-13,16-17,28-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,33)(H,25,30)(H,26,31)(H,35,36)/t11-,12+,13+,16+,17+/m1/s1

InChI Key

FQEKJHAKOQKTSI-BCBCSNLJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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